2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzothiazole moiety
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets (such as alpha1-adrenergic receptors) and modulate their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical Pathways
Compounds that target alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance Nitrogen regions in the structures of drug-like molecules increase their solubility in water and have an important effect on bioavailability .
Result of Action
The modulation of alpha1-adrenergic receptors can have a variety of effects, depending on the specific receptor subtype and the tissue in which it is expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with ethylene glycol to form 3-methoxyphenylpiperazine.
Benzothiazole Formation: The benzothiazole moiety is synthesized by reacting 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol, which is then cyclized to form 6-methyl-1,3-benzothiazole.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzothiazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-[4-(3-hydroxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide.
Reduction: Formation of a reduced benzothiazole derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxy group on the phenyl ring and the benzothiazole moiety contribute to its unique binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQBVAFXSBGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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